N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a thiadiazole-based benzamide derivative characterized by an ethylsulfanyl substituent at position 5 of the thiadiazole ring and 2,4-dimethoxy groups on the benzamide moiety.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSKVCMCIZGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the ethylsulfanyl group and the benzamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may involve multiple steps, including cyclization, substitution, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Biological Activities
-
Antiviral Activity
- Compounds containing the 1,3,4-thiadiazole ring have been studied for their antiviral properties. Research indicates that derivatives with this moiety exhibit significant activity against various viruses, including HIV. For instance, certain 1,3,4-thiadiazole derivatives have shown promising results in inhibiting HIV-1 replication, suggesting that modifications to the thiadiazole structure could lead to more effective antiviral agents .
-
Antifungal Properties
- The compound has been evaluated for antifungal activity. Studies have demonstrated that 1,3,4-thiadiazole derivatives can inhibit ergosterol biosynthesis in fungi by interacting with the enzyme 14-α-sterol demethylase , which is crucial for fungal cell membrane integrity . This mechanism positions these compounds as potential candidates for developing new antifungal agents.
-
Anticancer Potential
- The anticancer properties of 1,3,4-thiadiazole derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural features of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide may enhance its efficacy as an anticancer agent.
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Thiadiazole Ring : Known for its pharmacological versatility.
- Ethylsulfanyl Group : Enhances solubility and bioavailability.
- Dimethoxybenzamide Moiety : Contributes to the compound's interaction with biological targets.
Case Study 1: Antiviral Activity
A study investigated the antiviral efficacy of a series of 1,3,4-thiadiazole derivatives against HIV strains. The lead compound exhibited an EC50 value significantly lower than standard antiviral drugs, indicating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Case Study 2: Antifungal Mechanism
In another study focusing on antifungal activity, researchers synthesized a range of thiadiazole derivatives and assessed their effects on ergosterol biosynthesis in Candida species. The most active compounds were found to inhibit the target enzyme effectively .
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural features and physicochemical properties of the target compound and its analogs:
Key Observations :
- Substituent Effects: Ethylsulfanyl/Thio Groups: Ethylsulfanyl (C₂H₅S-) at position 5 provides moderate lipophilicity, balancing solubility and membrane permeability. Compounds like 5g and 5l (ethylthio derivatives) exhibit melting points of 138–170°C, suggesting stable crystalline structures .
- Biological Activity :
- Thiadiazole derivatives with methoxy or halogen substituents (e.g., 2,6-difluoro in ) are reported as insect growth regulators, interfering with chitin synthesis in pests. The target compound’s dimethoxy groups may similarly enhance bioactivity .
- Compounds with bulkier substituents (e.g., benzylthio in 5m ) show higher yields (85%) but comparable melting points, indicating synthetic accessibility .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, anticancer, and anticonvulsant properties.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. The presence of sulfur in the thiadiazole ring contributes to their unique pharmacological properties. The derivatives of this scaffold have been extensively studied for various therapeutic applications including:
- Anticancer
- Antimicrobial
- Antifungal
- Antiviral
- Anticonvulsant
Antifungal Activity
Recent studies have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives. For instance, a series of compounds demonstrated significant activity against various fungal strains with low toxicity to human cells. The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol was noted for its efficacy against Candida species and other pathogenic fungi .
The antifungal activity is often attributed to the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is crucial for maintaining cell membrane integrity in fungi. Compounds like this compound may interact with enzymes involved in this biosynthetic pathway .
Antibacterial Activity
The antibacterial properties of 1,3,4-thiadiazole derivatives have also been investigated. For example, certain derivatives showed promising results against Xanthomonas oryzae and Fusarium species with inhibition rates significantly higher than commercial antibiotics .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| Compound A | Xanthomonas oryzae | 30 |
| Compound B | Fusarium graminearum | 56 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms including the modulation of signaling pathways related to cell proliferation and survival .
Anticonvulsant Activity
Research into the anticonvulsant effects of thiadiazole derivatives indicates that they may act on GABAergic systems and voltage-gated ion channels. For instance, studies using animal models demonstrated significant protection against seizures with LD50 values indicating a favorable therapeutic index compared to standard anticonvulsants .
Table 2: Anticonvulsant Activity Data
| Compound Name | Model Used | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index |
|---|---|---|---|---|
| Compound C | MES | 126.8 | 3807.87 | 7.3 |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
Several case studies have emphasized the versatility and effectiveness of thiadiazole derivatives:
- Study on Antifungal Effects : A study demonstrated that a derivative exhibited potent antifungal activity against resistant strains of Candida, showcasing its potential as a new therapeutic agent .
- Anticonvulsant Efficacy : Another investigation revealed that specific thiadiazole compounds provided significant protection against induced seizures in mice models when compared to traditional treatments such as valproic acid .
Q & A
Q. What are the common synthetic routes for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide?
The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and POCl₃ under reflux conditions. For example, a general method involves reacting a carboxylic acid derivative (e.g., 2,4-dimethoxybenzoic acid) with thiosemicarbazide, followed by cyclization with POCl₃ at 90°C. Purification is achieved by pH adjustment (8–9) with ammonia and recrystallization from DMSO/water mixtures . Sulfonamide-functionalized thiadiazoles are synthesized using benzoyl chloride derivatives and sulfonylation agents, with intermediates characterized via IR and NMR .
Q. How is the compound characterized structurally and spectroscopically?
Key techniques include:
- X-ray crystallography to resolve the crystal structure, as demonstrated for analogous thiadiazole derivatives .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, particularly the ethylsulfanyl and dimethoxybenzamide groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify functional groups like C=O (amide) and C-S (thiadiazole) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory potential : COX-2 inhibition assays . Controls should include reference drugs (e.g., ampicillin, doxorubicin) to benchmark activity.
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Reaction conditions : Extend reflux time (6–8 hours) and use anhydrous solvents to minimize side reactions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
- Process simulation : Use chemical software (e.g., Aspen Plus) to model reaction kinetics and optimize parameters .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl chains, or heterocycles at the 5-position of the thiadiazole ring.
- Pharmacophore mapping : Compare bioactivity data to identify critical moieties (e.g., ethylsulfanyl for solubility, dimethoxy for membrane penetration).
- Quantitative SAR (QSAR) : Apply computational models (e.g., CoMFA) to correlate structural features with activity .
Q. What computational methods are suitable for predicting its mechanism of action?
- Molecular docking : Study interactions with target proteins (e.g., bacterial DNA gyrase, COX-2) using AutoDock Vina .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS.
- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. How can contradictory bioactivity data be resolved?
- Dose-response validation : Repeat assays at multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends.
- Target selectivity profiling : Test against isoform-specific enzymes (e.g., COX-1 vs. COX-2) .
- Theoretical-experimental alignment : Compare docking results with experimental IC₅₀ values to identify false positives .
Methodological and Regulatory Considerations
Q. What strategies are effective in troubleshooting low synthetic yields?
- Intermediate analysis : Monitor reaction progress via TLC/HPLC to identify incomplete steps.
- Side-product identification : Use LC-MS to detect byproducts (e.g., over-oxidized thiadiazoles).
- Alternative reagents : Replace POCl₃ with PCl₅ or SOCl₂ for milder conditions .
Q. How should preclinical studies be designed to meet regulatory guidelines?
- Toxicity screening : Perform acute toxicity tests in rodents (OECD 423) and AMES assays for mutagenicity.
- Formulation stability : Assess compound stability in PBS and simulated gastric fluid (pH 1.2–7.4).
- Documentation : Align with ICH guidelines for data integrity and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
